REACTION_CXSMILES
|
[CH2:1]([NH:8][CH:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[C:12]1[CH:13]=[C:14]([CH3:19])[CH:15]=[C:16]([CH3:18])[CH:17]=1>>[CH2:1]([N:8]([C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)[CH:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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170 mg
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)NC=O
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Name
|
|
Quantity
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150 μL
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Type
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reactant
|
Smiles
|
IC=1C=C(C=C(C1)C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product was purified by flash chromatography on silica gel (2×5 cm; hexane-ethyl acetate 3:1; 15 mL fractions)
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)N(C=O)C1=CC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |